molecular formula C11H18O3 B6155780 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid CAS No. 1700096-13-4

2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6155780
CAS No.: 1700096-13-4
M. Wt: 198.3
InChI Key:
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Description

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring, an oxane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the oxane ring and the carboxylic acid group. The reaction conditions typically require the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring and the subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The oxane ring and cyclopropane ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and oxane ring provide a rigid structure that can interact with specific binding sites, while the carboxylic acid group can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Chrysanthemic acid: Similar in structure but with different functional groups.

    Cyclopropanecarboxylic acid derivatives: Compounds with variations in the substituents on the cyclopropane ring.

Uniqueness

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the oxane ring and the cyclopropane ring, which provide distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

1700096-13-4

Molecular Formula

C11H18O3

Molecular Weight

198.3

Purity

0

Origin of Product

United States

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